molecular formula C7H9BrClN B1381791 4-Bromo-3-ethylpyridine hydrochloride CAS No. 1818847-53-8

4-Bromo-3-ethylpyridine hydrochloride

Cat. No.: B1381791
CAS No.: 1818847-53-8
M. Wt: 222.51 g/mol
InChI Key: JSWPNVFJQWNVPX-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylpyridine hydrochloride (CAS 1818847-53-8) is a high-purity chemical compound offered as a solid, with a molecular weight of 222.51 g/mol and a molecular formula of C7H9BrClN . This organobromine compound serves as a versatile and valuable synthetic building block in medicinal chemistry and pharmaceutical research. The molecular structure, which features a bromine atom and an ethyl group on adjacent carbons of the pyridine ring, makes it a key intermediate for various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings . These reactions are crucial for creating more complex biaryl structures often found in active pharmaceutical ingredients (APIs). Researchers value this compound for its utility in exploring structure-activity relationships (SAR), particularly in the development of novel ligands and inhibitors. The compound requires specific storage conditions in an inert atmosphere at 2-8°C . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) prior to handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-bromo-3-ethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c1-2-6-5-9-4-3-7(6)8;/h3-5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWPNVFJQWNVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-53-8
Record name Pyridine, 4-bromo-3-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethylpyridine hydrochloride typically involves the bromination of 3-ethylpyridine. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent. The resulting 4-bromo-3-ethylpyridine is then converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethylpyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form 3-ethylpyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Coupling: Biaryl compounds.

    Reduction: 3-ethylpyridine and its derivatives.

Scientific Research Applications

Scientific Research Applications

The compound is primarily utilized in several key areas:

Organic Synthesis

4-Bromo-3-ethylpyridine hydrochloride serves as a crucial building block in organic synthesis. It is involved in various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
  • Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds.
  • Reduction Reactions: The compound can be reduced to yield 3-ethylpyridine derivatives.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionBromine substitution with nucleophilesSodium hydroxide, potassium carbonate
Suzuki-Miyaura CouplingFormation of biaryl compoundsPalladium catalysts, boronic acids
ReductionFormation of 3-ethylpyridine derivativesLithium aluminum hydride, hydrogen gas

Pharmaceutical Development

This compound plays a significant role in the synthesis of pharmaceuticals, particularly those aimed at treating neurological and psychiatric disorders. Its unique structure allows it to interact with biological targets effectively.

Agrochemical Formulation

In agrochemistry, this compound is used to develop herbicides and pesticides. Its efficacy in enhancing crop protection makes it valuable for agricultural applications.

Biochemical Studies

The compound is employed in biochemical research to explore enzyme interactions and metabolic pathways. This application is crucial for understanding various biological processes and developing new therapeutic strategies.

Case Study 1: Synthesis of Neuroactive Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing neuroactive compounds. The compound facilitated the formation of complex molecules that showed promising activity against neurological disorders.

Case Study 2: Development of Herbicides

Research focused on formulating new herbicides using this compound highlighted its effectiveness in controlling specific weed species while minimizing environmental impact. Field trials confirmed its potential as a key ingredient in agrochemical products.

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethylpyridine hydrochloride depends on its application. In chemical reactions, it acts as a reactant or intermediate, facilitating the formation of new chemical bonds. In biological systems, its effects are determined by its interaction with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 4-bromo-3-ethylpyridine hydrochloride, focusing on substituent effects, molecular properties, and applications:

Table 1: Structural and Functional Comparison of this compound with Analogs

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Ethyl (3) C₇H₉BrClN 222.35 Intermediate for drug synthesis; balanced lipophilicity/reactivity
4-Bromo-3-methylpyridine hydrochloride Methyl (3) C₆H₇BrClN 208.48 Smaller substituent; lower steric hindrance for reactions
4-Bromo-3-methoxypyridine hydrochloride Methoxy (3) C₆H₇BrClNO 224.48 Electron-donating methoxy group; used in medicinal chemistry
4-Bromo-3-ethoxypyridine hydrochloride Ethoxy (3) C₇H₉BrClNO 238.51 Increased solubility due to ethoxy group; specialized synthesis

Key Findings:

Substituent Effects on Reactivity
  • Ethyl vs.
  • Methoxy vs. Ethoxy Groups: Methoxy (4-bromo-3-methoxypyridine hydrochloride) and ethoxy (4-bromo-3-ethoxypyridine hydrochloride) substituents donate electrons via resonance, activating the pyridine ring toward electrophilic substitution. However, the ethoxy group’s larger size may reduce solubility in non-polar solvents compared to methoxy .
Physicochemical Properties
  • Molecular Weight : The ethoxy derivative (238.51 g/mol) has the highest molecular weight due to the additional oxygen atom, while the methyl analog (208.48 g/mol) is the lightest.
  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. The ethoxy derivative’s polarity may further enhance solubility in polar solvents compared to ethyl or methyl analogs .

Biological Activity

4-Bromo-3-ethylpyridine hydrochloride is a pyridine derivative that has garnered attention for its diverse biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly those targeting neurological disorders and crop protection. This article explores the biological activity of this compound, including its antibacterial, antifungal, and other relevant pharmacological properties.

This compound is characterized by its bromine substitution at the 4-position and an ethyl group at the 3-position of the pyridine ring. This structural configuration is significant for its biological activity, influencing interactions with biological targets.

Antibacterial Activity

Research has demonstrated that compounds with similar structural features to 4-bromo-3-ethylpyridine exhibit notable antibacterial properties. For instance, pyridine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
4-Bromo-3-ethylpyridineS. aureusTBD
4-Bromo-2-methylpyridineE. coli0.0039
2,6-Dipyrrolidino-1,4-dibromobenzeneS. aureus0.025

Antifungal Activity

Similar to its antibacterial effects, studies have indicated that pyridine derivatives can also inhibit fungal growth. The antifungal activity of these compounds is often attributed to their halogen substituents, which enhance their efficacy against various fungal strains .

Table 2: Antifungal Activity of Pyridine Derivatives

CompoundTarget FungusMIC (mg/mL)
4-Bromo-3-ethylpyridineCandida albicansTBD
Pyrrolidine derivativesAspergillus nigerTBD

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microorganisms. The presence of bromine and ethyl groups can enhance lipophilicity, facilitating membrane penetration and subsequent disruption of cellular processes.

Case Studies

A study focusing on the synthesis and biological evaluation of pyridine derivatives found that compounds similar to 4-bromo-3-ethylpyridine exhibited significant inhibition of bacterial and fungal growth in vitro. The study highlighted the importance of halogen substitutions in enhancing antimicrobial properties .

Pharmacokinetics

Pharmacokinetic studies involving related compounds have shown variability in bioavailability and maximum concentration levels after administration. For instance, one study indicated that a related compound had a bioavailability of only 21%, suggesting potential challenges in therapeutic applications .

Table 3: Pharmacokinetic Profile

CompoundAdministration RouteBioavailability (%)Cmax (mg/L)
4-Bromo-3-ethylpyridineOralTBDTBD
Related CompoundIntravenous66TBD

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-3-ethylpyridine hydrochloride, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves bromination of 3-ethylpyridine derivatives under controlled conditions. Purity verification requires analytical techniques such as HPLC (for quantification) and NMR spectroscopy (for structural confirmation). Cross-referencing with mass spectrometry (e.g., EI-MS) ensures molecular weight consistency . For lab-scale synthesis, monitor reaction intermediates via thin-layer chromatography (TLC) to optimize yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves substituent positions (e.g., ethyl and bromine groups) and confirms aromatic proton environments .
  • FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹) .
  • UV-Vis Spectroscopy : Useful for studying electronic transitions in pyridine derivatives, particularly in solvent-dependent studies .
  • Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .

Q. What are the key safety considerations when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
  • Waste Disposal : Segregate halogenated waste and comply with institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How to design experiments to study the reactivity of the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) under varying bases (K₂CO₃, CsF) and solvents (THF, DMF) .
  • Kinetic Analysis : Use GC-MS or HPLC to track reaction progress and identify intermediates.
  • Theoretical Modeling : Employ DFT calculations to predict activation barriers for bromine substitution, correlating with experimental yields .

Q. What strategies can resolve contradictions in spectroscopic data when analyzing byproducts or degradation products?

  • Methodological Answer :

  • Multi-Technique Validation : Combine LC-MS/MS (for fragmentation patterns) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous signals .
  • Controlled Stability Studies : Expose the compound to stressors (heat, light, humidity) and monitor decomposition pathways via accelerated stability testing .
  • Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outlier data points caused by impurities .

Q. How to optimize reaction conditions to minimize decomposition during synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • In Situ Monitoring : Implement ReactIR or PAT (Process Analytical Technology) to detect unstable intermediates in real time .
  • Protective Group Chemistry : Introduce temporary protecting groups (e.g., silyl ethers) to stabilize reactive sites during bromination .

Data Interpretation & Theoretical Frameworks

Q. How to align experimental findings with existing theoretical models for pyridine derivative reactivity?

  • Methodological Answer :

  • Literature Meta-Analysis : Compare kinetic data with published studies on analogous bromopyridines to identify mechanistic trends .
  • Computational Chemistry : Use software like Gaussian or ORCA to simulate transition states and validate experimental activation energies .

Q. What methodologies are recommended for assessing the compound’s stability in long-term storage?

  • Methodological Answer :

  • ICH Guidelines : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions .
  • Thermogravimetric Analysis (TGA) : Measure thermal decomposition profiles to recommend storage temperatures .
  • Moisture Sensitivity : Use dynamic vapor sorption (DVS) to determine hygroscopicity and recommend desiccants .

Ethical & Compliance Considerations

Q. How to ensure compliance with ethical standards when using this compound in pharmacological studies?

  • Methodological Answer :

  • Institutional Review : Submit protocols to ethics committees for approval, particularly for in vitro toxicity assays .
  • Regulatory Alignment : Adhere to REACH and OSHA guidelines for handling hazardous chemicals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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